molecular formula C26H30N2O4S2 B12453116 N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B12453116
M. Wt: 498.7 g/mol
InChI Key: GIEVBNHXVBFITK-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with the molecular formula C24H26N2O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the sulfonyl intermediate: This step involves the reaction of 4-methoxyphenylsulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.

    Introduction of the glycinamide group: The sulfonyl intermediate is then reacted with glycine or a glycine derivative to introduce the glycinamide group.

    Addition of the methylbenzyl group: The final step involves the reaction of the intermediate compound with 2-methylbenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylbenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide can be compared with similar compounds such as:

    N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide: Similar structure but with a phenylsulfanyl group instead of a methylbenzyl group.

    N- (2-formylphenyl)-4-methylbenzenesulfonamide: Contains a formyl group instead of a glycinamide group.

    N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide: A benzimidazole derivative with different biological activities.

The uniqueness of N2-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N2O4S2

Molecular Weight

498.7 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C26H30N2O4S2/c1-20-8-10-23(11-9-20)28(34(30,31)25-14-12-24(32-3)13-15-25)18-26(29)27-16-17-33-19-22-7-5-4-6-21(22)2/h4-15H,16-19H2,1-3H3,(H,27,29)

InChI Key

GIEVBNHXVBFITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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